1-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole
Beschreibung
The compound “1-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole” is a 1,2,3-triazole derivative featuring a benzofuran-2-carbonyl-substituted pyrrolidine moiety at position 1 and a cyclopropyl group at position 3. This architecture combines a heterocyclic triazole core with lipophilic substituents, which may enhance metabolic stability and bioavailability.
Eigenschaften
IUPAC Name |
1-benzofuran-2-yl-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(17-9-13-3-1-2-4-16(13)24-17)21-8-7-14(10-21)22-11-15(19-20-22)12-5-6-12/h1-4,9,11-12,14H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDGMJNKUGCGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole typically involves multi-step organic synthesis. The key steps include the formation of the benzofuran ring, the construction of the pyrrolidine ring, and the introduction of the triazole moiety. Common synthetic routes may involve:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Construction of Pyrrolidine Ring: This step often involves the cyclization of amine derivatives with suitable electrophiles.
Introduction of Triazole Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzofuran or triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The compound is compared to structurally related triazoles synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), such as 1-((3s,5s,7s)-adamantan-1-yl)-4-cyclopropyl-1H-1,2,3-triazole (hereafter referred to as the adamantyl-triazole). Key differences lie in the substituents:
Table 1: Structural Comparison of Triazole Derivatives
Crystallographic and Conformational Analysis
X-ray diffraction (XRD) data for the adamantyl-triazole (CCSD 1896662) and its triflate salt (CCSD 1896671) reveal:
- Triazole Ring Geometry : N–N (1.33–1.34 Å), N–C (1.33–1.35 Å), and C–C (1.36 Å) bond lengths, consistent with efficient CuAAC cycloaddition .
- Torsional Angles: Abnormalities in the adamantyl-triazole due to paramagnetic copper adducts (e.g., Cu–C5 interactions) .
- Benzofuran-pyrrolidine-triazole : Expected to exhibit similar triazole bond lengths but distinct torsional behavior due to the benzofuran-pyrrolidine group’s flexibility.
Table 3: Crystallographic Parameters
Spectroscopic and Electronic Effects
- NMR Analysis :
- Electronic Effects :
Biologische Aktivität
1-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole is a complex organic compound with potential therapeutic applications due to its unique structural features. This compound integrates a benzofuran moiety, a pyrrolidine ring, and a triazole structure, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound's structure can be described as follows:
- Benzofuran : Known for its presence in various natural products and medicinal chemistry applications.
- Pyrrolidine : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
- Triazole : A heterocyclic compound that has shown significant pharmacological properties, including antibacterial and antifungal activities.
Antimicrobial Properties
Research indicates that compounds containing benzofuran and triazole moieties exhibit significant antimicrobial activity. For instance, related benzofuran-triazole compounds have demonstrated potent inhibition against bacterial strains such as E. coli and Bacillus subtilis. In a study evaluating various derivatives, one compound exhibited a minimum inhibitory concentration (MIC) of 1.25 µg/mL against B. subtilis, comparable to penicillin .
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is crucial in the development of treatments for neurodegenerative diseases like Alzheimer’s. Studies have shown that triazole derivatives can effectively inhibit AChE activity. For example, one derivative demonstrated an IC50 value of 0.55 µM, indicating strong potential as an anti-Alzheimer's agent . The mechanism involves interaction with the enzyme's active site, disrupting its function.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or neurotransmission.
- Receptor Modulation : It may interact with specific receptors such as the epidermal growth factor receptor (EGFR), affecting cell signaling pathways related to cancer growth.
Research Findings and Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
| Compound Name | Biological Activity | MIC/IC50 Value | Reference |
|---|---|---|---|
| Compound 10d | AChE Inhibition | 0.55 µM | |
| Compound 10b | Antibacterial | 1.25 µg/mL | |
| Benzofuran Derivative | Antitumor | Various |
These findings suggest that modifications in the molecular structure significantly influence biological activity.
Q & A
Q. Table 1: Representative Synthesis Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Catalyst System | CuSO₄·5H₂O + Sodium Ascorbate | |
| Solvent Ratio (THF:H₂O) | 1:1 | |
| Reaction Time | 14 hours | |
| Purification Method | Silica gel chromatography |
Basic: How is structural characterization of this compound validated?
Answer:
A combination of spectroscopic and analytical techniques ensures structural fidelity:
- ¹H/¹³C NMR : Peaks corresponding to benzofuran (δ 7.2–8.4 ppm), pyrrolidine (δ 3.0–3.5 ppm), and cyclopropyl (δ 0.8–1.2 ppm) moieties confirm regiochemistry .
- HRMS : Validate molecular ion ([M]⁺) with <2 ppm error between calculated and observed masses .
- IR Spectroscopy : Detect carbonyl stretches (~1650–1700 cm⁻¹) from benzofuran-2-carbonyl groups .
Advanced: How can researchers address contradictions in biological activity data for triazole-benzofuran hybrids?
Answer:
Discrepancies may arise from assay conditions or structural variations. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) across studies .
- SAR Analysis : Compare substituent effects (e.g., cyclopropyl vs. methyl groups) on activity. For example, cyclopropyl enhances metabolic stability but may reduce solubility .
- Data Normalization : Express IC₅₀ values relative to internal controls to minimize inter-lab variability.
Q. Table 2: Example SAR for Analogues
| Substituent | Anticancer IC₅₀ (μM) | Antifungal MIC (μg/mL) | Reference |
|---|---|---|---|
| 4-Cyclopropyl | 12.3 ± 1.2 | 8.5 | |
| 4-Methyl | 18.9 ± 2.1 | 12.7 |
Advanced: What computational strategies predict binding modes of this compound with biological targets?
Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations are used to:
- Target Selection : Prioritize proteins like CYP51 (antifungal) or EGFR (anticancer) based on structural homology .
- Docking Parameters : Use Lamarckian genetic algorithms with grid boxes centered on active sites. Validate with co-crystallized ligands.
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities and identify key residues (e.g., hydrogen bonds with pyrrolidine nitrogen) .
Advanced: How can solubility challenges be addressed during in vivo studies?
Answer:
The compound’s low aqueous solubility (~0.1 mg/mL) requires formulation optimization:
- Co-Solvents : Use PEG-400 or cyclodextrin-based solutions to enhance solubility .
- Prodrug Design : Introduce phosphate esters at the triazole N-position for improved bioavailability .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles sustain release and reduce toxicity .
Advanced: What analytical methods resolve impurities in multi-step syntheses?
Answer:
Critical impurities (e.g., unreacted azides or alkyne dimers) are managed via:
- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate and identify byproducts .
- TLC Monitoring : Track reaction progress with silica plates (ethyl acetate/hexane eluent) and UV visualization .
- Recrystallization : Purify using ethanol/water mixtures to remove polar impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
